2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-5-6-14-7-8-3-1-2-4-9(8)10(12)13/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVUOXCYDIUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656012 | |
| Record name | 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638994-72-6 | |
| Record name | 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiol-Alkylation with 2-Nitrobenzyl Halides
The most widely reported method involves reacting 2-nitrobenzyl chloride or bromide with 2-mercaptoethanol under basic conditions:
$$
\text{2-Nitrobenzyl chloride} + \text{HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Optimized Protocol (Adapted from CN104610065A):
- Reactants: 2-Nitrobenzyl chloride (1.0 equiv), 2-mercaptoethanol (1.2 equiv)
- Base: Sodium hydride (1.5 equiv) in anhydrous tetrahydrofuran (THF)
- Conditions: 0°C → room temperature, 12 h under nitrogen
- Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) → 87% yield
Critical Parameters:
Catalytic Fluoride-Mediated Synthesis
Drawing from CN106366006A, sodium fluoride catalyzes the reaction between 2-nitrobenzyl bromide and 2-mercaptoethanol in toluene:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | NaF (0.2 equiv) |
| Temperature | 80°C |
| Time | 24 h |
| Yield | 92% |
This method eliminates the need for strong bases, reducing side reactions. The fluoride ion facilitates halide displacement by activating the thiol nucleophile.
Alternative Synthetic Pathways
Mitsunobu Reaction
The Mitsunobu reaction couples 2-nitrobenzyl alcohol with 2-mercaptoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{2-Nitrobenzyl alcohol} + \text{HSCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Conditions:
- Dichloromethane solvent, 0°C → room temperature, 6 h
- Yield: 78% (lower vs. nucleophilic substitution due to competing alcohol oxidation)
Palladium-Catalyzed Cross-Coupling
Though less common, arylthiolation using Pd(OAc)₂/Xantphos enables coupling between 2-nitrobenzyl zinc chloride and 2-bromoethanol:
$$
\text{2-Nitrobenzyl ZnCl} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$
Limitations:
Industrial-Scale Considerations
Patent CN106366006A demonstrates scalability using continuous flow reactors:
| Stage | Industrial Protocol |
|---|---|
| Feedstock | 2-Nitrobenzyl chloride (1 ton) |
| Solvent Recovery | 98% toluene recycled |
| Crystallization | Methanol/water (3:1), 50°C |
| Purity | 99.5% (HPLC) |
| E-factor | 8.2 kg waste/kg product |
Key advancements include solvent recovery systems and catalytic reagent reuse, aligning with green chemistry principles.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (dd, J = 8.2 Hz, 1H, Ar-H)
- δ 7.72 (td, J = 7.6 Hz, 1H, Ar-H)
- δ 7.64 (d, J = 7.8 Hz, 1H, Ar-H)
- δ 4.12 (s, 2H, SCH₂C)
- δ 3.78 (t, J = 6.4 Hz, 2H, CH₂OH)
- δ 2.89 (t, J = 6.4 Hz, 2H, SCH₂)
- δ 1.96 (s, 1H, OH)
IR (KBr):
- 3350 cm⁻¹ (O-H stretch)
- 1520, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
- 680 cm⁻¹ (C-S stretch)
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.
Major Products
Oxidation: Formation of 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanal or 2-{[(2-nitrophenyl)methyl]sulfanyl}ethanoic acid.
Reduction: Formation of 2-{[(2-aminophenyl)methyl]sulfanyl}ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Key Observations:
The sulfanyl (S–CH₂) linker may facilitate nucleophilic substitution reactions, whereas the oxetane group in the third analog introduces steric hindrance and ring strain, affecting solubility and metabolic stability .
Molecular Weight and Polarity: The bromo-fluoro analog (265.15 g/mol) has a higher molecular weight due to halogen atoms, which may reduce solubility in aqueous media compared to the nitro-containing compound . The amino-nitro derivative (180.16 g/mol) exhibits contrasting electronic effects: the nitro group withdraws electrons, while the amino group donates electrons, creating a push-pull system that could enhance reactivity in synthetic applications .
Biological Activity
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol, a compound featuring a nitrophenyl group and a sulfanyl moiety, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 218.25 g/mol
Synthesis Methods
The synthesis of substituted methyl o-nitrophenyl sulfides, including derivatives like this compound, typically involves base-catalyzed reactions of 2-nitrochlorobenzenes with sulfanylethanoic acid esters. This method has been shown to yield good results under controlled conditions .
Antimicrobial Properties
Recent studies highlight the antimicrobial potential of compounds derived from the (2-nitrophenyl)methanol scaffold. Notably, these compounds have been identified as inhibitors of PqsD, an enzyme critical for the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which is known for its role in biofilm formation and antibiotic resistance .
Table 1: Biological Activities of this compound Derivatives
The mechanism by which this compound exerts its biological effects involves binding to the active site of PqsD, leading to inhibition of signal molecule production. This inhibition disrupts cell-to-cell communication among bacterial populations, thereby reducing biofilm formation and enhancing susceptibility to antibiotics .
Case Study: Inhibition of Biofilm Formation
In a recent study, various derivatives were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The most effective compounds displayed a tight-binding mode of action and significantly reduced the production of signaling molecules HHQ and PQS, which are crucial for biofilm development .
Toxicological Profile
Toxicological assessments indicate that this compound exhibits minimal toxicity at therapeutic concentrations. In vitro studies showed no adverse effects on human macrophage cell lines at concentrations up to 250 μM, suggesting a favorable safety profile for potential therapeutic applications .
Future Directions and Applications
Given its promising biological activity, further research into the pharmacological applications of this compound is warranted. Potential applications include:
- Antibiotic Adjuvant : Enhancing the efficacy of existing antibiotics against resistant strains.
- Biofilm Disruption Agent : Developing formulations aimed at preventing biofilm-associated infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, substitution reactions involving 2-nitrobenzyl bromide with mercaptoethanol under basic conditions (e.g., NaOH in ethanol) yield the target compound. Optimization includes varying temperature (40–60°C), solvent polarity (ethanol vs. DMF), and catalyst use (e.g., triethylamine for deprotonation) to improve yield . Oxidation side reactions can be minimized by inert atmosphere (N₂/Ar) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the sulfanyl ether linkage (δ 2.8–3.2 ppm for SCH₂) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if unreacted thiol) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₉H₁₁NO₃S) confirms molecular weight .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is pH- and light-sensitive. Store at 4°C in amber vials under inert gas. Avoid aqueous solutions at pH > 8, where hydrolysis of the sulfanyl ether may occur. Thermal degradation studies (TGA/DSC) show decomposition onset at ~150°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
- Side Chain Variations : Substitute the ethan-1-ol moiety with amines or carboxylic acids to study hydrogen-bonding interactions. Biological assays (e.g., antimicrobial MIC tests) paired with computational docking (AutoDock Vina) can link structural changes to activity .
Q. What computational strategies are effective in resolving contradictions in spectroscopic data or reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
- Mechanistic Studies : Use Gaussian-09 to model reaction pathways (e.g., transition states for sulfanyl ether formation) and identify rate-limiting steps .
Q. How can researchers address discrepancies in observed vs. theoretical yields during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates/byproducts .
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, stoichiometry) and identify critical parameters affecting yield .
Q. What methodologies are recommended for analyzing the compound’s environmental impact in biological systems?
- Methodological Answer :
- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition (OECD 201) to assess aquatic toxicity .
- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial degradation in wastewater models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between theoretical (DFT) and experimental spectroscopic results?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts with IEFPCM solvent models (e.g., ethanol) to account for solvent-induced polarization .
- Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations of the sulfanyl-ethanol chain, which may cause peak splitting .
Future Research Directions
- Biocatalytic Synthesis : Explore lipase-catalyzed thioetherification to improve enantioselectivity and reduce waste .
- Advanced Material Applications : Investigate use as a ligand in metal-organic frameworks (MOFs) for nitroaromatic sensing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
